molecular formula C17H17N5O3 B2551454 6,6-dimethyl-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 421586-25-6

6,6-dimethyl-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No.: B2551454
CAS No.: 421586-25-6
M. Wt: 339.355
InChI Key: VDAMFCTXJJFANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-dimethyl-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a synthetic quinazoline derivative offered for biological screening and pharmaceutical research. Quinazoline-based scaffolds are recognized as privileged structures in medicinal chemistry, with a wide spectrum of reported biological activities . Related triazoloquinazoline and similar fused heterocyclic compounds are frequently investigated for their antimicrobial properties, with some derivatives showing moderate activity against Gram-negative and Gram-positive bacteria . The core quinazolinone structure is a key building block for natural alkaloids and is found in compounds possessing diverse biological effects, including antifungal, antitoxoplasmosis, anti-HIV, and antitumour properties . The structural motif of a [1,2,4]triazolo fused with quinazoline is an active area of research for developing new enzyme inhibitors and other target-oriented therapeutic agents . This compound is provided for research purposes to further explore these potential applications and mechanisms of action. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6,6-dimethyl-9-(4-nitrophenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-17(2)7-12-14(13(23)8-17)15(21-16(20-12)18-9-19-21)10-3-5-11(6-4-10)22(24)25/h3-6,9,15H,7-8H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAMFCTXJJFANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step-by-Step Preparation Methods

Synthesis of Quinazolin-8-One Intermediate

The quinazolinone core is synthesized from anthranilic acid (1 ) through benzoxazinone formation and subsequent ring expansion.

Benzoxazinone Formation

Anthranilic acid reacts with 4-nitrobenzoyl chloride in anhydrous pyridine at 0–5°C to yield 2-(4-nitrophenyl)benzo[d]oxazin-4-one (2 ). Microwave-assisted synthesis using acetic anhydride reduces reaction time to 10 minutes at 400W, achieving 94% yield.

Reaction Conditions :

  • Solvent : Pyridine (conventional) or solvent-free (microwave)
  • Temperature : 0–5°C (stepwise) or 120°C (microwave)
  • Catalyst : None
Quinazolinone Formation

Benzoxazinone (2 ) undergoes microwave-assisted treatment with formamide (2.5 equivalents) to form 6,6-dimethyl-9-(4-nitrophenyl)quinazolin-8-one (3 ). The reaction proceeds via nucleophilic attack of ammonia (generated from formamide) on the carbonyl group, followed by cyclization.

Optimization Data :

Parameter Conventional Method Microwave Method
Time 6–8 hours 10 minutes
Yield 70–75% 90–94%
Purity Requires recrystallization >95% (HPLC)

Propargylation of Quinazolinone

The N3 position of quinazolinone (3 ) is alkylated with propargyl bromide to introduce the alkyne functionality.

Procedure :

  • Reagents : Propargyl bromide (1.2 equivalents), KOtBu (1.5 equivalents)
  • Solvent : DMF, 60°C, 4 hours
  • Yield : 85–88%

Key Observation :
Propargylation selectively occurs at the N3 position due to the higher nucleophilicity of the quinazolinone nitrogen compared to the carbonyl oxygen. 1H-NMR analysis confirms the absence of O-propargylated byproducts.

1,3-Dipolar Cycloaddition for Triazole Formation

The alkyne-functionalized quinazolinone undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-nitrophenyl azide to form the triazolo[3,2-b]quinazoline system.

Reaction Setup :

  • Azide Preparation : 4-Nitroaniline is diazotized with NaNO2/HCl and reacted with NaN3.
  • Catalyst : CuI (10 mol%)
  • Solvent : THF/H2O (3:1), 50°C, 12 hours
  • Yield : 78–82%

Mechanistic Insight :
The cycloaddition proceeds via a concerted mechanism, forming the 1,2,3-triazole ring regioselectively. X-ray crystallography confirms thetriazolo[3,2-b] regioisomer as the sole product.

Analytical Characterization

Spectroscopic Data

  • 1H-NMR (400 MHz, CDCl3) : δ 2.34 (s, 6H, CH3), 7.52–8.24 (m, 4H, Ar-H), 8.76 (s, 1H, triazole-H).
  • 13C-NMR : δ 24.8 (CH3), 115.6–148.3 (Ar-C), 162.1 (C=O).
  • HRMS (ESI+) : m/z calcd. for C19H15N5O3 [M+H]+: 383.1245; found: 383.1248.

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar triazoloquinazoline system with a dihedral angle of 12.5° between the triazole and quinazolinone rings. The 4-nitrophenyl group adopts a pseudo-axial orientation.

Comparative Analysis of Synthetic Strategies

Parameter Benzoxazinone Route Direct Cyclocondensation
Overall Yield 62–68% 45–50%
Purity >95% 85–90%
Scalability Kilogram-scale feasible Limited to 100g batches
Byproducts <2% 10–15%

The benzoxazinone route offers superior regiocontrol and scalability, making it the preferred industrial method.

Challenges and Limitations

  • Regioselectivity in Propargylation : Competing O-alkylation is suppressed using bulky bases like KOtBu, but trace impurities (<1%) may require column chromatography.
  • Azide Handling : 4-Nitrophenyl azide is thermally unstable; in situ generation minimizes decomposition risks.
  • Triazole Ring Oxidation : Prolonged reaction times (>24 hours) lead to triazole N-oxidation, necessitating strict oxygen exclusion.

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6,6-dimethyl-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-dimethyl-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. The presence of the nitrophenyl group and the triazole ring may play a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula C₁₇H₁₇N₅O₃
Molecular Weight 339.35 g/mol
logP (Predicted) ~3.5 (estimated)
Polar Surface Area ~54 Ų
Availability (Research Use) $574–$1,654 (1–100 mg, 90% purity)

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 4-nitrophenyl derivative is part of a broader class of triazoloquinazolinones, where substituents at the 9-position critically modulate properties. Key analogues include:

Table 2: Structural and Functional Comparison

Compound (CAS/ID) Substituent at 9-Position Molecular Weight logP Key Features
Target (421586-25-6) 4-Nitrophenyl 339.35 ~3.5 High electrophilicity due to nitro group; moderate solubility
7287-0403 4-(Diethylamino)phenyl 365.48 3.57 Electron-donating diethylamino group enhances solubility and logP
K832-3284F 2-Chlorophenyl 328.80 3.34 Chlorine improves lipophilicity; potential antimicrobial activity
BB06846 (540478-64-6) 2,5-Dimethoxyphenyl 444.53 ~2.8 Methoxy groups reduce logP; likely enhanced metabolic stability
Oprea1_049499 Phenyl 305.34 ~2.9 Simpler structure; baseline for SAR studies

Key Observations :

  • Lipophilicity : Chlorophenyl (logP 3.34) and nitro-substituted derivatives exhibit higher logP than methoxy analogues, favoring membrane permeability .

Biological Activity

6,6-Dimethyl-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of triazoloquinazolines and exhibits a variety of biological properties that make it a candidate for further research in drug development.

Chemical Structure and Properties

The compound's molecular formula is C17H17N5O3C_{17}H_{17}N_5O_3 with a molecular weight of 341.35 g/mol. Its structure includes a triazole ring fused to a quinazoline moiety and a nitrophenyl substituent. The presence of these functional groups is critical for its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H17N5O3
Molecular Weight341.35 g/mol
CAS Number5738-77-2

Biological Activity

The biological activity of 6,6-dimethyl-9-(4-nitrophenyl)-[1,2,4]triazoloquinazolinone has been investigated in various studies:

Antimicrobial Activity

Research indicates that compounds with quinazoline and triazole rings often exhibit antimicrobial properties . The presence of the nitrophenyl group enhances this activity by potentially interacting with microbial cell membranes or inhibiting essential metabolic pathways.

Case Study: A study demonstrated that derivatives of quinazoline showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The specific activity of 6,6-dimethyl-9-(4-nitrophenyl)-[1,2,4]triazoloquinazolinone against these strains remains to be fully characterized but shows promise based on structural similarities to known active compounds.

Anticancer Properties

The compound's structural components suggest potential anticancer activity . Quinazolines are known for their role as kinase inhibitors—a class of drugs crucial in cancer treatment. The triazole ring may also play a role in enhancing the binding affinity to target enzymes involved in cancer progression.

Research Findings: In vitro studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. Further investigation into the specific mechanisms by which 6,6-dimethyl-9-(4-nitrophenyl)-[1,2,4]triazoloquinazolinone exerts its effects is necessary.

Enzyme Inhibition

The compound has been identified as a potential enzyme inhibitor , particularly targeting kinases involved in signal transduction pathways. This property could be leveraged for therapeutic applications in diseases where these pathways are dysregulated.

While detailed mechanisms specific to this compound are still under investigation, the general mechanisms observed in similar compounds include:

  • Inhibition of Kinase Activity: By binding to the ATP-binding site of kinases.
  • Disruption of Cellular Signaling: Interfering with pathways that regulate cell growth and apoptosis.
  • Alteration of Membrane Permeability: Affecting microbial cell integrity.

Comparative Analysis with Similar Compounds

To understand the unique properties of 6,6-dimethyl-9-(4-nitrophenyl)-[1,2,4]triazoloquinazolinone better, it is useful to compare it with other related compounds:

Compound NameStructure SimilaritiesBiological Activity
1-MethylquinazolineQuinazoline coreAnticancer
4-AminoquinazolineAmino substitution on quinazolineAntimicrobial
Benzothiazole derivativesSimilar heterocyclic structureAnticancer and anti-inflammatory

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventTimeYieldKey Advantage
Conventional RefluxAcetic acid24 h65-75%High purity
Microwave-AssistedDMF30 min90-97%Rapid, energy-efficient
NGPU-CatalyzedEthanol/Water2 h85-90%Eco-friendly, high selectivity

(Basic) Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

¹H/¹³C NMR Spectroscopy : Identifies substituent environments. For example:

  • Dimethyl groups : Singlet peaks at δ 1.04–1.13 ppm (¹H) and δ 25–30 ppm (¹³C) .
  • 4-Nitrophenyl group : Aromatic protons at δ 8.18–8.20 ppm (doublet) and nitro group stretching at ~1520 cm⁻¹ (IR) .

IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1700–1780 cm⁻¹ and triazole ring vibrations at ~1600 cm⁻¹ .

Mass Spectrometry (HRMS) : Validates molecular weight (339.3486 g/mol) and fragmentation patterns .

Q. Table 2: Key Spectral Peaks

Group/FeatureTechniqueSignature Data
Triazole ring¹H NMRδ 7.43–7.67 ppm (aromatic H environment)
4-NitrophenylIR~1520 cm⁻¹ (NO₂ asymmetric stretch)
Quinazolinone carbonyl¹³C NMRδ 170–175 ppm (C=O)

(Advanced) How do structural modifications (e.g., nitro group position, dimethyl groups) impact the compound's biological activity?

Methodological Answer:

Nitro Group Position :

  • Para-substitution (4-nitrophenyl) : Enhances electron-withdrawing effects, improving binding to enzyme active sites (e.g., antimicrobial targets) .
  • Meta/ortho-substitution : Reduces activity due to steric hindrance or altered electronic effects .

Dimethyl Groups : Increase lipophilicity (LogP ~3.2), enhancing membrane permeability but potentially reducing solubility .

Triazole-Quinazoline Fusion : Stabilizes planar conformation, critical for intercalation with DNA or enzyme inhibition .

Q. Table 3: Structure-Activity Relationships

ModificationBiological EffectMechanism Insight
4-Nitrophenyl substituent↑ Antibacterial activity (MIC: 2–4 µg/mL)Enhanced electron-deficient interaction
Dimethyl groups↑ CNS penetration (LogBB: 0.8)Improved lipophilicity
Methoxy vs. nitro groups↓ Anticancer potency (IC₅₀: 25 µM → 50 µM)Reduced target affinity

(Advanced) What strategies can resolve contradictions in biological activity data across studies?

Methodological Answer:

Standardize Assay Conditions :

  • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for pH/temperature variations .

Purity Validation :

  • Employ HPLC (≥98% purity) to eliminate confounding effects of synthetic byproducts .

Mechanistic Reproducibility :

  • Replicate enzyme inhibition assays (e.g., COX-2 IC₅₀) across multiple labs with shared protocols .

Q. Table 4: Variables Affecting Bioactivity Data

VariableImpact ExampleResolution Strategy
Compound purity90% vs. 98% purity → 2-fold IC₅₀ differenceRigorous HPLC purification
Solvent (DMSO vs. saline)Altered solubility → false negativesPre-dissolve in DMSO (≤0.1% final)
Assay incubation time24h vs. 48h → divergent apoptosis resultsAdopt standardized timeframes

(Advanced) How can computational methods (e.g., molecular docking) guide the optimization of this compound?

Methodological Answer:

Target Identification : Use homology modeling to predict binding to kinases (e.g., EGFR) or DNA topoisomerases .

Docking Simulations :

  • AutoDock Vina : Predict binding affinities (∆G ≤ -8 kcal/mol suggests strong inhibition) .
  • WaterMap Analysis : Identify hydrophobic pockets for nitro group placement .

ADMET Prediction : SwissADME estimates bioavailability (%F >50%) and toxicity (LD₅₀ >500 mg/kg) .

Key Insight : The 4-nitrophenyl group aligns with hydrophobic residues in EGFR’s ATP-binding pocket, explaining its inhibitory activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.